molecular formula C7H4ClN3O2 B1596061 4-chloro-7-nitro-1H-indazole CAS No. 316810-81-8

4-chloro-7-nitro-1H-indazole

Cat. No.: B1596061
CAS No.: 316810-81-8
M. Wt: 197.58 g/mol
InChI Key: MGCGMFQHBXYECU-UHFFFAOYSA-N
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Description

4-Chloro-7-nitro-1H-indazole is a heterocyclic aromatic organic compound It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-7-nitro-1H-indazole typically involves the nitration of 4-chloro-1H-indazole. This can be achieved through the reaction of 4-chloro-1H-indazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions generally require controlled temperatures to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes:

  • Chlorination of indazole to form 4-chloro-1H-indazole.
  • Nitration of 4-chloro-1H-indazole using a mixture of nitric acid and sulfuric acid.
  • Purification of the product through recrystallization or chromatography to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-nitro-1H-indazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often involving a base to facilitate the substitution reaction.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Reduction: 4-Chloro-7-amino-1H-indazole.

    Substitution: Various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

4-Chloro-7-nitro-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and as a probe for understanding biological pathways involving nitroaromatic compounds.

Comparison with Similar Compounds

    4-Chloro-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical transformations.

    7-Nitro-1H-indazole: Similar structure but without the chloro substituent, affecting its electronic properties and reactivity.

Uniqueness: 4-Chloro-7-nitro-1H-indazole is unique due to the presence of both chloro and nitro groups, which confer distinct electronic and steric properties. These functional groups enhance its reactivity and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-chloro-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCGMFQHBXYECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281363
Record name 4-Chloro-7-nitro indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316810-81-8
Record name 4-Chloro-7-nitro indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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